

An In-depth Technical Guide to 3,5-Dibromohexanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromohexanoic acid

Cat. No.: B15455196

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,5-Dibromohexanoic acid**, a halogenated carboxylic acid with potential applications in organic synthesis and as a building block in the development of novel therapeutic agents. This document details its chemical properties, synthesis, and spectroscopic profile. Furthermore, it explores its potential, though not yet fully elucidated, role as a precursor in pharmaceutical manufacturing and its hypothetical interaction with biological signaling pathways.

Chemical Identity and Properties

3,5-Dibromohexanoic acid is a saturated fatty acid derivative characterized by the presence of two bromine atoms at the third and fifth carbon positions. Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of **3,5-Dibromohexanoic Acid**

Property	Value	Source
IUPAC Name	3,5-dibromohexanoic acid	[1][2]
Molecular Formula	C ₆ H ₁₀ Br ₂ O ₂	[2]
Molecular Weight	273.95 g/mol	[2]
CAS Number	62232-07-9	[2]
Canonical SMILES	<chem>CC(C(CC(=O)O)Br)CBr</chem>	[2]
InChIKey	SCWHLRWURVIAHZ-UHFFFAOYSA-N	[2]
Appearance	Not explicitly stated, likely a solid or oil	
Solubility	Not explicitly stated, likely soluble in organic solvents	

Synthesis of 3,5-Dibromohexanoic Acid

The primary synthetic route to **3,5-Dibromohexanoic acid** involves the bromination of a suitable hexenoic acid precursor. A notable method is the reaction of a hexenoic acid derivative with bromine.[1]

Experimental Protocol: Bromination of Hex-5-enoic Acid

This protocol is based on established methods for the bromination of alkenes to yield dibromoalkanoic acids.

Materials:

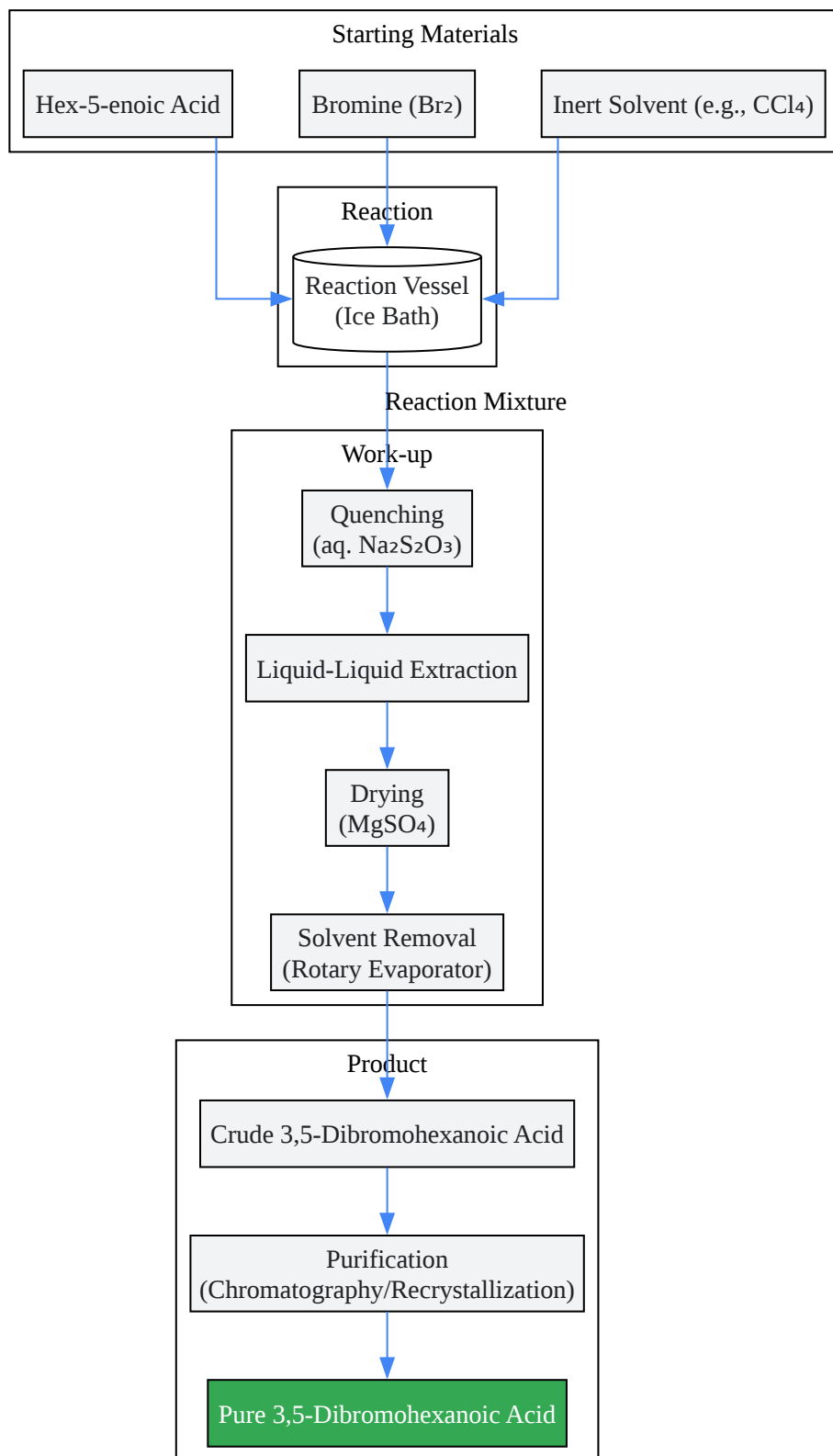
- Hex-5-enoic acid
- Bromine (Br₂)
- Carbon tetrachloride (CCl₄) or other suitable inert solvent
- Sodium thiosulfate (Na₂S₂O₃) solution (aqueous)

- Magnesium sulfate (MgSO_4)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve Hex-5-enoic acid in carbon tetrachloride.
- Cool the solution in an ice bath and stir.
- Slowly add a solution of bromine in carbon tetrachloride dropwise from the dropping funnel. The reaction is typically monitored by the disappearance of the bromine color.
- Once the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude **3,5-Dibromohexanoic acid**.
- The crude product may be purified by column chromatography or recrystallization.

Synthesis Workflow



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Caption: Synthesis workflow for **3,5-Dibromohexanoic acid**.

Spectroscopic Data

Detailed spectroscopic data for **3,5-Dibromohexanoic acid** is not readily available in the public domain. The following tables provide expected values based on the known spectra of similar halogenated carboxylic acids and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ^1H NMR Data for **3,5-Dibromohexanoic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.8	Doublet	3H	-CH ₃
~2.1 - 2.6	Multiplet	2H	-CH ₂ -CHBr-
~2.8	Multiplet	2H	-CH ₂ -COOH
~4.1 - 4.8	Multiplet	1H	-CHBr-CH ₂ -
~4.3 - 4.8	Multiplet	1H	-CHBr-CH ₃
~11.3	Singlet	1H	-COOH

Note: The multiplicity of the methylene and methine protons will be complex due to diastereotopicity and spin-spin coupling.

Table 3: Predicted ^{13}C NMR Data for **3,5-Dibromohexanoic Acid**

Chemical Shift (δ) ppm	Assignment
~25	-CH ₃
~40	-CH ₂ -CHBr-
~45	-CH ₂ -COOH
~50	-CHBr-CH ₂ -
~55	-CHBr-CH ₃
~175	-COOH

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for **3,5-Dibromohexanoic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
2850-3000	Medium	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1410	Medium	C-O-H bend
~1250	Medium	C-O stretch
500-700	Strong	C-Br stretch

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak, although it may be weak. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M, M+2, and M+4 peaks for fragments containing two bromine atoms, and M and M+2 peaks for fragments containing one bromine atom.

Table 5: Predicted Mass Spectral Fragmentation for **3,5-Dibromohexanoic Acid**

m/z	Proposed Fragment
272/274/276	$[\text{C}_6\text{H}_{10}\text{Br}_2\text{O}_2]^+$ (Molecular Ion)
193/195	$[\text{M} - \text{HBr}]^+$
113	$[\text{M} - 2\text{Br} - \text{H}]^+$
45	$[\text{COOH}]^+$

Applications in Drug Development

While specific applications of **3,5-Dibromohexanoic acid** in drug development are not extensively documented, its structure suggests potential as a synthetic intermediate. Halogenated compounds are frequently used in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.^[3] The bromine atoms can serve as handles for further chemical transformations or as bioisosteric replacements for other functional groups.

Potential as a Precursor for Bioactive Molecules

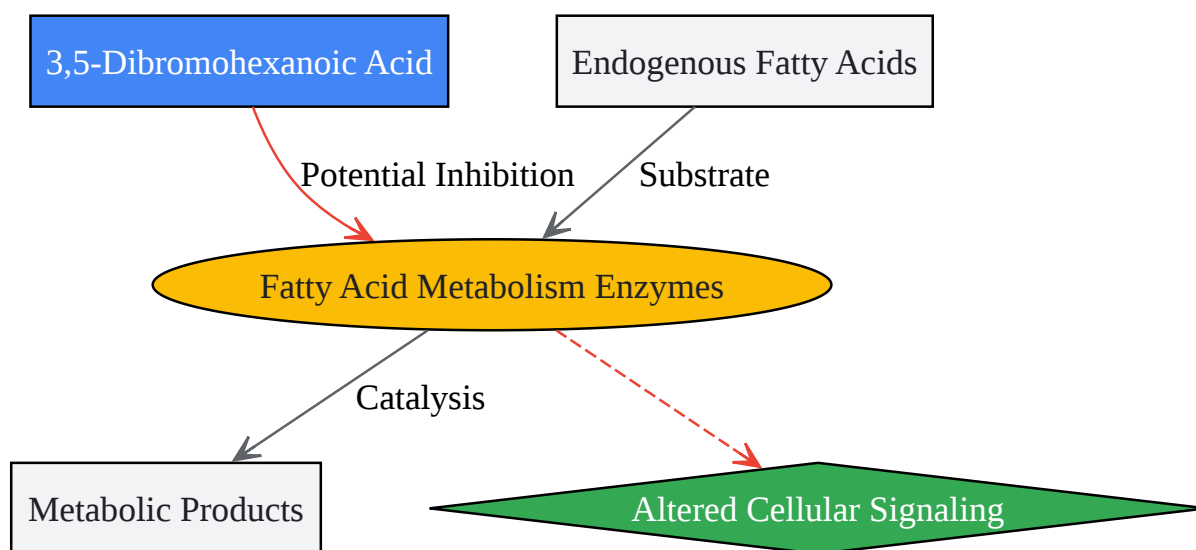
3,5-Dibromohexanoic acid can be a precursor for the synthesis of various heterocyclic compounds and substituted fatty acids, which are classes of molecules with known biological activities. For instance, it is a key intermediate in the synthesis of γ -hexenolactone, a precursor for fragrances and pharmaceuticals.^[1]

Hypothetical Role in Biological Signaling Pathways

The direct interaction of **3,5-Dibromohexanoic acid** with specific signaling pathways has not been reported. However, based on the known roles of other fatty acids and halogenated compounds, a hypothetical involvement can be postulated. Fatty acids are integral components of cell membranes and can act as signaling molecules themselves or as precursors to signaling molecules. Halogenation can alter the lipophilicity and reactivity of these molecules, potentially influencing their interaction with enzymes and receptors.

Hypothetical Interaction with Fatty Acid Metabolism

3,5-Dibromohexanoic acid could potentially interact with enzymes involved in fatty acid metabolism, such as fatty acid synthases or desaturases. The presence of bulky bromine atoms might lead to competitive inhibition of these enzymes.



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Caption: Hypothetical inhibition of fatty acid metabolism.

Conclusion

3,5-Dibromohexanoic acid is a readily synthesizable halogenated fatty acid. While its direct biological activities and applications in drug development are yet to be fully explored, its chemical structure suggests its potential as a versatile intermediate for the synthesis of more complex molecules. Further research is warranted to elucidate its spectroscopic properties more precisely and to investigate its potential as a modulator of biological pathways and as a building block in medicinal chemistry.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dibromohexanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15455196#iupac-name-for-3-5-dibromohexanoic-acid]

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